molecular formula C7H11NOS B12836906 1-(3,5-Dimethylisothiazol-4-yl)ethanol

1-(3,5-Dimethylisothiazol-4-yl)ethanol

Cat. No.: B12836906
M. Wt: 157.24 g/mol
InChI Key: SBJAFIWVCBGMEM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylisothiazol-4-yl)ethanol is a chemical compound belonging to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylisothiazol-4-yl)ethanol typically involves the reaction of 3,5-dimethylisothiazole with an appropriate alcohol. One common method is the reaction of 3,5-dimethylisothiazole with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylisothiazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,5-Dimethylisothiazol-4-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylisothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    1,3,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and are known for their diverse biological properties.

Uniqueness: 1-(3,5-Dimethylisothiazol-4-yl)ethanol is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-thiazol-4-yl)ethanol

InChI

InChI=1S/C7H11NOS/c1-4-7(5(2)9)6(3)10-8-4/h5,9H,1-3H3

InChI Key

SBJAFIWVCBGMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C)C(C)O

Origin of Product

United States

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